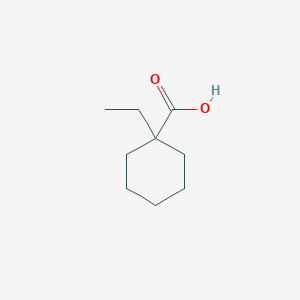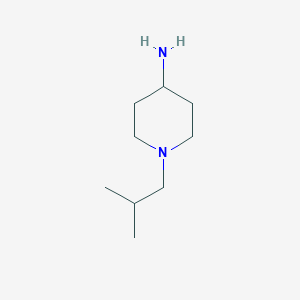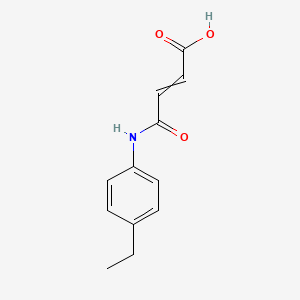![molecular formula C11H7N3O2S B1268265 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one CAS No. 156177-02-5](/img/structure/B1268265.png)
3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one” is a compound that contains a thiadiazole derivative. Thiadiazole derivatives are known to inhibit the corrosion of brass in sea water samples . The compound also contains a chromen-2-one group, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. One such method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones .Molecular Structure Analysis
The molecular structure of “3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one” can be inferred from its name. It contains a chromen-2-one group, which is a type of heterocyclic compound, and a 5-amino-[1,3,4]thiadiazol-2-yl group .Chemical Reactions Analysis
Thiadiazole derivatives have been found to undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form various nitrogen, oxygen, sulfur, and selenium containing compounds .Aplicaciones Científicas De Investigación
Anticancer Activity
Scientific Field
Summary of Application
1,3,4-thiadiazole derivatives have shown potential as anticancer agents . In a study, a novel series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were derived and investigated for their antiproliferative potential .
Methods of Application
The molecules were synthesized from Schiff’s bases by reacting them with thioglycolic acid using a small quantity of zinc chloride as a catalyst .
Results
The cytotoxicity screening studies revealed that analogues D-1, D-6, D-15, and D-16 possessed comparable efficacy, within the IC 50 range (1 to 7 μM), when taking doxorubicin as a reference drug (IC 50 = 0.5 μM) .
Urease Inhibitory Activity
Scientific Field
Summary of Application
1,3,4-thiadiazole derivatives have been evaluated for their urease inhibitor activities .
Methods of Application
The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Results
Comparison between the urease inhibitory activity of compounds 7a–l with the IC 50 of (2.85–5.83 µM) and thiourea and hydroxyurea as standards inhibitors with the IC 50 of (22.00 and 100.00 µM, respectively) proved the high activity of the synthesized compounds against the mentioned enzyme .
Antimicrobial Activity
Scientific Field
Summary of Application
1,3,4-thiadiazole derivatives have shown potential as antimicrobial agents . They are used in the treatment of various bacterial infections.
Methods of Application
The compounds are synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Results
The synthesized compounds have shown significant antimicrobial activity against various bacterial strains .
Antifungal Activity
Scientific Field
Summary of Application
1,3,4-thiadiazole derivatives have been found to possess antifungal properties . They are used in the treatment of various fungal infections.
Results
The synthesized compounds have shown significant antifungal activity against various fungal strains .
Antipsychotic Activity
Scientific Field
Summary of Application
1,3,4-thiadiazole derivatives have shown potential as antipsychotic agents . They are used in the treatment of various psychiatric disorders.
Results
The synthesized compounds have shown significant antipsychotic activity .
Antidepressant Activity
Summary of Application
1,3,4-thiadiazole derivatives have shown potential as antidepressant agents . They are used in the treatment of various depressive disorders.
Results
The synthesized compounds have shown significant antidepressant activity .
Direcciones Futuras
Thiadiazole derivatives, including “3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one”, have shown potential in various therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . Therefore, these compounds might be promising candidates for further evaluation and optimization .
Propiedades
IUPAC Name |
3-(5-amino-1,3,4-thiadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c12-11-14-13-9(17-11)7-5-6-3-1-2-4-8(6)16-10(7)15/h1-5H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIZHKBAWQQCFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

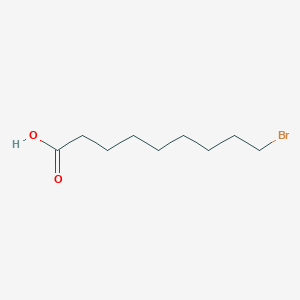
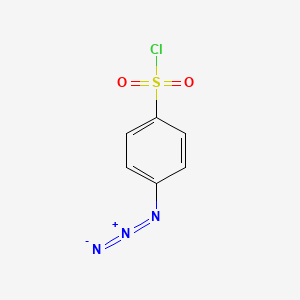
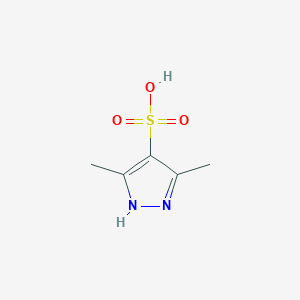
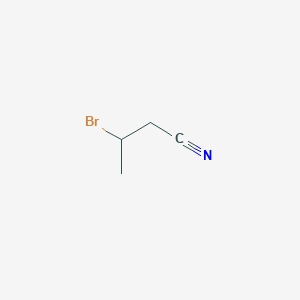
![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)
